Cas no 134822-63-2 (2(1H)-Pyridinone,5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-2-yl)-1,4-dihydroxy-3-[(1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl)carbonyl]-(9CI))
![2(1H)-Pyridinone,5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-2-yl)-1,4-dihydroxy-3-[(1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl)carbonyl]-(9CI) structure](https://fr.kuujia.com/scimg/cas/134822-63-2x500.png)
134822-63-2 structure
Nom du produit:2(1H)-Pyridinone,5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-2-yl)-1,4-dihydroxy-3-[(1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl)carbonyl]-(9CI)
2(1H)-Pyridinone,5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-2-yl)-1,4-dihydroxy-3-[(1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl)carbonyl]-(9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 2(1H)-Pyridinone,5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-2-yl)-1,4-dihydroxy-3-[(1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl)carbonyl]-(9CI)
- 2(1H)-Pyridinone,5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-2-yl)-1,4-dihydroxy-3-[(1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naph
- 2(1H)-Pyridinone,5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-2-yl)-1,4-dihydroxy-3-[(1,2,4a,5,6,7...
- 5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-5-yl)-1,4-dihydroxy-3-(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)pyridin-2-one
- fischerin
- 2(1H)-Pyridinone, 5-(2,5-dihydroxy-7-oxabicyclo(4.1.0)hept-2-yl)-1,4-dihydroxy-3-((1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl)carbonyl)-
- 5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-2-yl)-1,2-dihydroxy-3-[(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)carbonyl]pyridin-4(1H)-one
- DTXSID30928768
- 134822-63-2
- 5-(2,5-Dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl)-1,2-dihydroxy-3-(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)pyridin-4(1H)-one
-
- Piscine à noyau: InChI=1S/C23H29NO7/c1-11-6-7-12-4-2-3-5-13(12)16(11)19(27)17-18(26)14(10-24(30)22(17)28)23(29)9-8-15(25)20-21(23)31-20/h6-7,10-13,15-16,20-21,25-26,29-30H,2-5,8-9H2,1H3
- La clé Inchi: LNTGLCDRWWFPDI-UHFFFAOYSA-N
- Sourire: C1CCC2C(C(C3C(=O)N(O)C=C(C4(CCC(O)C5OC45)O)C=3O)=O)C(C=CC2C1)C
Propriétés calculées
- Qualité précise: 431.194402
- Masse isotopique unique: 431.194402
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 3
- Complexité: 908
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 8
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 131
- Le xlogp3: 1.3
Propriétés expérimentales
- Dense: 1.488
- Point d'ébullition: 670.5°Cat760mmHg
- Point d'éclair: 359.3°C
- Indice de réfraction: 1.672
2(1H)-Pyridinone,5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-2-yl)-1,4-dihydroxy-3-[(1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl)carbonyl]-(9CI) Littérature connexe
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
134822-63-2 (2(1H)-Pyridinone,5-(2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-2-yl)-1,4-dihydroxy-3-[(1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl)carbonyl]-(9CI)) Produits connexes
- 2172075-40-8(1-{1-(hydroxymethyl)cyclopropylmethyl}-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2228576-93-8(3-(aminomethyl)-3-(5-bromo-2-methoxyphenyl)cyclobutan-1-ol)
- 1567932-48-2((1S)-2-Amino-1-(2-methoxy-5-methylphenyl)ethan-1-ol)
- 1689-73-2(Phenol,4-[(phenylimino)methyl]-)
- 862466-18-0(tert-butyl N-3-hydroxy-1-(pyridin-3-yl)propylcarbamate)
- 2228994-71-4(6-(but-3-yn-1-yl)quinoline)
- 1089546-23-5(2-(4-chlorophenyl)-N-[3-(cyclohexyloxy)propyl]ethene-1-sulfonamide)
- 55488-51-2(Decyl Carbonochloridate)
- 1356010-93-9(1-((2R)-2-Amino-2-cyclohexylacetyl)-N-(4’-cyanobenzyl)-2-L-azetidinecarboxamide)
- 2413869-62-0(tert-butyl N-(6-chloropyrazin-2-yl)-N-(2-hydroxyethyl)carbamate)
Fournisseurs recommandés
Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot

钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
